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molecular formula C14H16N2O3 B1620410 1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester CAS No. 33331-59-8

1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester

Cat. No. B1620410
M. Wt: 260.29 g/mol
InChI Key: WZPCSVBNEQYORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03963736

Procedure details

A mixture containing 1 g of ethyl 4-ethoxy-7-methyl-1,8-naphthyridine-3-carboxylate, 1.26 g of ethyl bromide and 20 ml of toluene was heated in a sealed tube at 130°C for 7 hours. The solvent was evaporated and the residue was worked up as above. There was obtained 0.8 g of ethyl-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate.
Name
ethyl 4-ethoxy-7-methyl-1,8-naphthyridine-3-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]1[C:13]2[C:8](=[N:9][C:10]([CH3:14])=[CH:11][CH:12]=2)[N:7]=[CH:6][C:5]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16])C.[CH2:20](Br)[CH3:21]>C1(C)C=CC=CC=1>[CH2:18]([O:17][C:15]([C:5]1[C:4](=[O:3])[C:13]2[C:8](=[N:9][C:10]([CH3:14])=[CH:11][CH:12]=2)[N:7]([CH2:20][CH3:21])[CH:6]=1)=[O:16])[CH3:19]

Inputs

Step One
Name
ethyl 4-ethoxy-7-methyl-1,8-naphthyridine-3-carboxylate
Quantity
1 g
Type
reactant
Smiles
C(C)OC1=C(C=NC2=NC(=CC=C12)C)C(=O)OCC
Name
Quantity
1.26 g
Type
reactant
Smiles
C(C)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CN(C2=NC(=CC=C2C1=O)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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